
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E913 is a novel low molecular weight spirodiketopiperazine derivative that has shown potent inhibitory effects on R5 human immunodeficiency virus type 1 (HIV-1) infection through its antagonistic effects on the C-C chemokine receptor type 5 (CCR5) . This compound is structurally unique and has demonstrated effectiveness against drug-resistant strains of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E913 involves the formation of a spirodiketopiperazine core. The key steps include:
- Cyclization reactions to form the diketopiperazine ring.
- Introduction of various substituents to enhance bioactivity.
- Optimization of reaction conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of E913 would likely involve:
- Large-scale synthesis using optimized reaction conditions.
- Purification processes such as recrystallization or chromatography.
- Quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: E913 undergoes several types of chemical reactions, including:
Oxidation: E913 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on E913, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce different substituents to the spirodiketopiperazine core, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products:
- Oxidized derivatives with altered bioactivity.
- Reduced forms with modified functional groups.
- Substituted derivatives with enhanced properties .
Wissenschaftliche Forschungsanwendungen
E913 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study spirodiketopiperazine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and interactions with CCR5.
Medicine: Explored as a potential therapeutic agent for HIV-1 infection, particularly against drug-resistant strains.
Industry: Potential applications in the development of new antiviral drugs and treatments
Wirkmechanismus
E913 exerts its effects by antagonizing the CCR5 receptor, which is crucial for HIV-1 entry into host cells. The compound specifically blocks the binding of macrophage inflammatory protein-1 to CCR5, inhibiting the virus’s ability to infect cells. This mechanism involves:
- Binding to the C-terminal half of the second extracellular loop of CCR5.
- Inhibiting cellular calcium mobilization elicited by macrophage inflammatory protein-1.
- Synergistic inhibition of dualtropic HIV-1 when combined with CXCR4 antagonists .
Vergleich Mit ähnlichen Verbindungen
E913 is compared with other CCR5 antagonists, highlighting its uniqueness:
Maraviroc: Another CCR5 antagonist used in HIV treatment. Unlike E913, Maraviroc is a larger molecule and has different binding properties.
Vicriviroc: Similar to Maraviroc but with distinct pharmacokinetic properties.
AMD-3100: A CXCR4 antagonist that, when combined with E913, shows synergistic effects against dualtropic HIV-1.
Uniqueness of E913:
- Potent inhibition of R5 HIV-1 strains.
- Effectiveness against drug-resistant strains.
- Synergistic effects when combined with other antagonists .
Similar Compounds:
- Maraviroc
- Vicriviroc
- AMD-3100
Eigenschaften
CAS-Nummer |
342394-93-8 |
|---|---|
Molekularformel |
C28H41N3O4 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33) |
InChI-Schlüssel |
VBONNDPACFTZMX-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |
Kanonische SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
E913; E 913; E-913. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



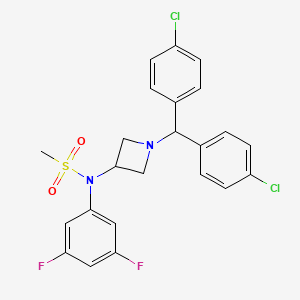
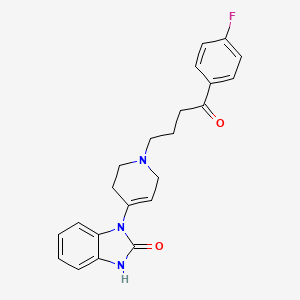
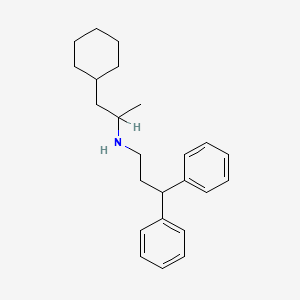

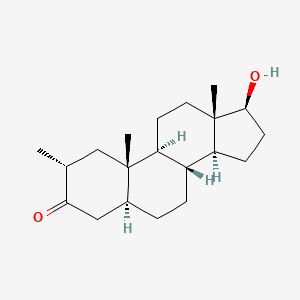
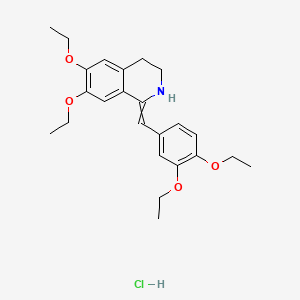

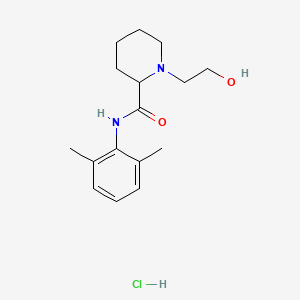
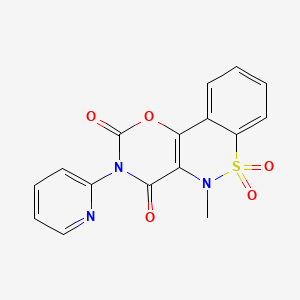
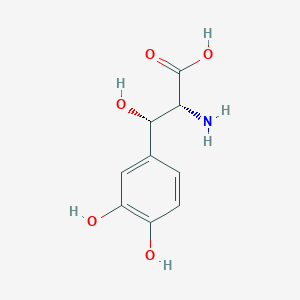
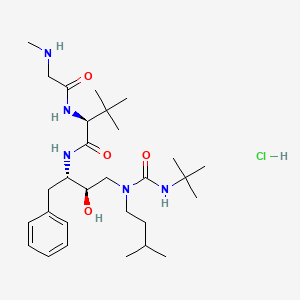
![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)